Englitazone is classified as a thiazolidinedione, which are a group of medications that enhance insulin sensitivity. The compound's chemical structure is characterized by a thiazolidine ring with specific substitutions that contribute to its pharmacological activity. Englitazone is synthesized from various precursors and has been studied for its effects on glucose metabolism and insulin sensitivity in biological systems .
Englitazone can be synthesized through several methods, with one prominent route starting from (3S)-3-(4-((2-chloro-5-iodophenyl)(methoxy)methyl)phenoxy)tetrahydrofuran. This intermediate undergoes catalytic reactions involving zinc and nickel to yield Englitazone.
The industrial production of Englitazone focuses on scalability and high yield while maintaining compound stability throughout the synthesis process .
Englitazone features a unique molecular structure that includes:
The molecular formula for Englitazone is CHClINOS, indicating the presence of chlorine, iodine, nitrogen, oxygen, and sulfur atoms within its structure. Structural elucidation techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy confirm these details .
Englitazone participates in various chemical reactions that can modify its structure:
The major products from these reactions include various derivatives that may exhibit different therapeutic effects.
Englitazone acts primarily as an agonist for peroxisome proliferator-activated receptor gamma (PPARγ). This activation leads to:
By promoting these metabolic pathways, Englitazone effectively lowers blood glucose levels and improves lipid profiles in diabetic models .
Englitazone exhibits several notable physical and chemical properties:
These properties influence its pharmacokinetic behavior and therapeutic efficacy .
Englitazone is utilized across various scientific domains:
Englitazone (sodium salt form: C₂₀H₁₈NNaO₃S; molecular weight 375.4 g/mol) features a five-membered thiazolidine-2,4-dione (TZD) core decorated with two carbonyl groups at positions 2 and 4. A critical structural element is the chroman-6-ylmethyl substituent at the C5 position of the TZD ring, linked to a benzyl group via a methylene bridge. The sodium salt formation occurs at the N3 position, generating an anionic nitrogen center that enhances solubility in polar aprotic solvents like dimethyl sulfoxide. Stereochemistry is conferred by the (R)-configuration at the C2 position of the chroman ring, influencing three-dimensional binding to biological targets [4] [6].
Table 1: Atomic Composition and Key Features of Englitazone
Property | Description |
---|---|
Molecular Formula | C₂₀H₁₈NNaO₃S (sodium salt) |
IUPAC Name | Sodium;5-[[(2R)-2-benzyl-3,4-dihydro-2H-chromen-6-yl]methyl]-1,3-thiazolidin-3-ide-2,4-dione |
Key Functional Groups | Thiazolidine-2,4-dione, chroman ring, benzyl moiety, sodium carboxylate-like N3 |
Stereochemical Significance | (R)-configuration at chroman C2 position |
Canonical SMILES | C1CC2=C(C=CC(=C2)CC3C(=O)[N-]C(=O)S3)O[C@H]1CC4=CC=CC=C4.[Na+] |
Englitazone is classified as a second-generation glitazone, sharing the TZD scaffold’s defining pharmacophore: the 2,4-dioxothiazolidine ring responsible for peroxisome proliferator-activated receptor gamma activation. Unlike first-generation TZDs (e.g., ciglitazone), Englitazone incorporates a chroman-based lipophilic tail, enhancing membrane permeability and target affinity. This structural modification aligns it with rosiglitazone and pioglitazone, though its benzyl-chroman extension confers distinct electronic properties. The TZD scaffold permits substitutions exclusively at N3 and C5, with Englitazone utilizing C5 for its chroman-methyl linkage and N3 for sodium coordination [1] [2] [6].
Table 2: Structural Comparison of Englitazone with Representative TZDs
Compound | Core TZD Substituents | Unique Structural Features |
---|---|---|
Englitazone | C5: (R)-chroman-6-ylmethyl; N3: Sodium | Benzyl-chroman heterocycle; chiral center |
Pioglitazone | C5: Ethylpyridyl; N3: Unsubstituted | Pyridine ring; no stereochemistry |
Rosiglitazone | C5: Methylpyridylaminoethoxy; N3: Unsubstituted | Aminopyridine side chain |
Troglitazone | C5: Chroman-6-yl; N3: Unsubstituted | Vitamin E-derived chroman; α-tocopherol linkage |
Englitazone emerged from collaborative efforts between Pfizer and Takeda Pharmaceuticals in 1999, during intensive screening for improved TZD derivatives. Early preclinical investigations revealed potent half-maximal inhibitory concentration values below 1 μM for peroxisome proliferator-activated receptor gamma transactivation. In rodent models of insulin resistance, Englitazone (dosed at 1–10 mg/kg) reduced hyperglycemia and circulating free fatty acids by 30–50% within 14 days. However, hepatotoxicity markers (e.g., elevated alanine transaminase) manifested in chronic dosing studies, mirroring troglitazone’s safety profile and halting further clinical advancement [2] [4] [6].
Englitazone’s development coincided with critical shifts in glitazone therapeutics. As a bridge between first- and third-generation peroxisome proliferator-activated receptor gamma agonists, its chroman ring informed designs of non-thiazolidinedione ligands (e.g., INT131). Its discontinuation underscored the hepatotoxicity liability of early TZDs, prompting rigorous safety screening for subsequent candidates. Pioglitazone—developed concurrently but lacking hepatotoxic metabolites—demonstrated that structural refinements could mitigate such risks, cementing the importance of metabolic stability in glitazone design [2] [6].
Table 3: Timeline of Englitazone Development and Context
Year | Event | Significance |
---|---|---|
1982 | Ciglitazone (first TZD) synthesized | Established TZD scaffold for insulin sensitization |
1988 | Troglitazone developed | Marketed; later withdrawn (2000) for hepatotoxicity |
1999 | Englitazone and pioglitazone synthesized | Pfizer/Takeda joint development; Englitazone abandoned, pioglitazone advanced |
2000 | Englitazone preclinical toxicity reported | Validated hepatotoxicity concerns in chroman-containing TZDs |
2013 | Lobeglitazone approved in Korea | Post-Englitazone TZD with improved safety profile |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8